2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid
Description
2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS: 17124-56-0) is a benzisoxazole derivative characterized by a methoxy group at the 7-position of the benzisoxazole ring and an acetic acid moiety at the 3-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition and antimicrobial applications . Its molecular formula is C₁₀H₉NO₄, with a molecular weight of 207.18 g/mol. The methoxy group enhances electron-donating effects, influencing reactivity and biological interactions .
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(7-methoxy-1,2-benzoxazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-14-8-4-2-3-6-7(5-9(12)13)11-15-10(6)8/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
QHNZBTSRXXFSHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1ON=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxybenzisoxazole with chloroacetic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP) yields alkyl esters.
-
Amidation via activation with thionyl chloride or carbodiimide reagents, followed by reaction with amines, produces amide derivatives.
Example Conditions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux, 12 h | Methyl 2-(7-methoxybenzo[d]isoxazol-3-yl)acetate |
| Amidation | Thionyl chloride, NH₃, RT, 6 h | 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetamide |
Photochemical Isomerization
Under UV light in acetic acid, the benzoisoxazole ring undergoes structural rearrangement to form a benzoxazole derivative alongside 2-cyanophenol :
Key Insight:
-
The reaction proceeds via a -oxazole-to-oxazole isomerization mechanism, accelerated by the electron-donating methoxy group .
Electrophilic Substitution
The aromatic ring participates in nitration and sulfonation under acidic conditions:
-
Nitration with HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position of the benzoisoxazole ring.
-
Sulfonation with fuming H₂SO₄ yields sulfonic acid derivatives.
Regioselectivity:
The methoxy group directs incoming electrophiles to the para position relative to itself, while the isoxazole ring’s electron-withdrawing nature modulates reactivity.
Cycloaddition Reactions
The isoxazole moiety engages in [3+2] cycloadditions with dipolarophiles (e.g., acetylene derivatives), forming fused bicyclic structures.
Example:
Conditions:
-
Catalyzed by Lewis acids (e.g., ZnCl₂) at elevated temperatures (80–100°C).
Hydrolytic Stability
The compound demonstrates pH-dependent hydrolysis:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the isoxazole ring, yielding 2-cyano-4-methoxyphenol and glycolic acid .
-
Basic Hydrolysis (NaOH, RT): Preserves the isoxazole ring but deprotonates the acetic acid group.
Comparative Reactivity with Analogues
Research Implications
-
The compound’s reactivity profile supports its utility as a versatile synthon for pharmaceuticals targeting inflammation and pain.
-
Photochemical isomerization pathways highlight its potential in prodrug design, where light-induced structural changes could modulate bioavailability .
Experimental optimization of reaction conditions (e.g., continuous flow reactors for cycloadditions) remains critical for scaling derivatives with therapeutic promise.
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
One of the significant applications of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid is its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds with a similar structure have shown improved pharmacokinetic properties, including enhanced oral bioavailability and brain penetration. For instance, derivatives designed from this scaffold have been evaluated for their potential in treating neurological disorders by modulating mGluR2 activity, demonstrating reduced cocaine self-administration in animal models .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study focusing on various benzisoxazole derivatives, it was found that modifications to the isoxazole core could lead to potent inhibitors against cancer cell lines. The structure-activity relationship (SAR) studies indicated that specific substitutions could enhance efficacy against prostate cancer and other malignancies .
Antimicrobial and Antitubercular Properties
Research has shown that derivatives of isoxazole compounds exhibit antimicrobial activities. For example, studies on related compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis and other pathogens. The mechanism often involves inhibition of vital enzymatic pathways within the bacteria .
Table 1: Summary of Biological Activities
Case Study 1: mGluR Modulation
A study conducted on the effects of this compound analogues revealed their potential in reducing cocaine dependence by modulating mGluR2 receptors. The analogs were tested in vivo, showing promising results in decreasing drug-seeking behavior in rats, indicating a potential therapeutic pathway for addiction treatment .
Case Study 2: Anticancer Efficacy
In another investigation, several derivatives were synthesized and screened for anticancer properties against multiple drug-resistant cell lines. The study highlighted that modifications to the benzisoxazole structure significantly impacted antiproliferative activity, with some compounds exhibiting IC50 values as low as 5 µM against cancer cells while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzisoxazole ring significantly impacts physicochemical and biological properties. Key comparisons include:
Key Insight : The 7-methoxy group in the target compound optimizes electronic effects for enzyme binding (e.g., Farnesyl Pyrophosphate Synthase) compared to 5- or 6-substituted analogs, which exhibit steric or electronic mismatches .
Physicochemical Properties
| Property | 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic Acid | 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic Acid |
|---|---|---|
| Molecular Weight | 207.18 g/mol | 207.18 g/mol |
| Purity | >96% (NMR) | >96% (NMR) |
| Storage Conditions | +20°C | +20°C |
| Hazard Profile | Irritant (no severe hazards reported) | Irritant |
Note: Both isomers share similar stability but differ in bioactivity due to substituent orientation .
Biological Activity
2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including its effects on various cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy-substituted benzoisoxazole moiety, which is known for its diverse biological activities. The presence of the isoxazole ring contributes to its pharmacological properties, making it a candidate for further investigation in drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzopyran and isoxazole have shown significant antiproliferative activity against various cancer cell lines. In one study, compounds exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while maintaining low cytotoxicity towards normal cell lines . This suggests a favorable therapeutic index for further development.
The mechanism by which this compound exerts its effects may involve modulation of key signaling pathways associated with cell proliferation and apoptosis. For example, certain isoxazole derivatives have been shown to induce apoptosis in cancer cells by activating specific apoptotic pathways .
Data Table: Biological Activity Overview
| Activity | Cell Line Tested | IC50 Value (μM) | Comments |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (Breast Cancer) | 5.2 - 22.2 | Significant activity with low normal cell toxicity |
| Apoptosis Induction | Various Cancer Lines | Not specified | Induces apoptosis via specific pathways |
Study 1: Antiproliferative Activity
In a comparative study, several isoxazole derivatives were synthesized and tested for their antiproliferative activity against human cancer cell lines. The results indicated that compounds similar to this compound displayed promising activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Study 2: In Vivo Efficacy
A separate investigation assessed the in vivo efficacy of methoxy-substituted isoxazole compounds in animal models of cancer. The results demonstrated reduced tumor growth and improved survival rates in treated animals compared to controls, suggesting that these compounds could be developed into effective anticancer agents .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties with moderate bioavailability and a manageable safety profile in initial toxicity assessments .
Q & A
Q. What are the recommended synthetic routes for 2-(7-Methoxybenzo[d]isoxazol-3-yl)acetic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with benzo[d]isoxazole derivatives. For example:
- Step 1: Alkylation of benzo[d]isoxazol-3-one with chloroacetic acid in the presence of sodium hydroxide (ice-water bath, 4.5 h stirring) yields the acetic acid derivative .
- Step 2: Methoxy group introduction via nucleophilic substitution or protective group strategies. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly affect purity and yield. For instance, using DMF as a solvent at 100°C for Suzuki-Miyaura coupling improves cross-coupling efficiency in related benzisoxazole derivatives .
Q. How can researchers characterize this compound, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structure to confirm regiochemistry and hydrogen-bonding patterns (e.g., O–H distances refined to 0.86 Å) .
- NMR Spectroscopy: Use H/C NMR to verify methoxy (-OCH₃) and acetic acid (-CH₂COOH) moieties. For example, aryl protons in benzo[d]isoxazole appear as doublets at δ 8.24 ppm .
- LC-MS/HPLC: Validate purity (>97%) and monitor by-products (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Methoxy Position: Shifting the methoxy group from C7 to C6 alters electronic properties, affecting binding to enzymes like farnesyl pyrophosphate synthase (PaFPPS) .
- Linker Optimization: Replacing acetic acid with propanoic acid or amides improves solubility and target affinity. For example, SPB02696 (a benzoxazole analogue) showed thermal stabilization of PaFPPS (+2.8°C) but required derivatization for inhibitory activity .
Q. What experimental strategies address contradictions between thermal stabilization and enzymatic inhibition data for this compound?
Methodological Answer: In fragment-based screening, 2-(benzo[d]isoxazol-3-yl)acetic acid stabilized PaFPPS (ΔTm = +4.2°C) but lacked inhibition at 10 mM. To resolve this:
- Binding Affinity Assays: Use ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to measure Kd values, which may explain weak binding .
- Crystallography: Co-crystallize with the enzyme (e.g., ternary complex with GPP) to identify non-catalytic binding sites .
- Fragment Growth: Add functional groups (e.g., chlorophenyl) to enhance interactions with active-site residues .
Q. How can researchers optimize crystallization conditions for X-ray studies of this compound?
Methodological Answer:
- Solvent Selection: Recrystallize from dimethylformamide (DMF)/water mixtures to obtain single crystals with low mosaicity .
- pH Control: Adjust to pH 1–2 during synthesis to protonate the acetic acid group, promoting crystal lattice formation .
- Temperature Gradients: Slow cooling from 60°C to RT reduces defects.
Q. What methodologies are effective in analyzing contradictory biological activity data across analogues?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values of analogues (e.g., 2-(3-oxobenzothiazol-2-yl)acetic acid vs. methoxy variants) to identify substituent effects .
- Molecular Dynamics Simulations: Model ligand-enzyme interactions to explain why methoxy positioning affects inhibition .
- Dose-Response Curves: Test compounds at varying concentrations (1 nM–10 mM) to detect non-linear effects .
Q. How can researchers design analogues to improve metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacement: Substitute the methoxy group with trifluoromethoxy (-OCF₃) to resist demethylation .
- Prodrug Strategies: Convert the acetic acid to ethyl esters, which hydrolyze in vivo to the active form .
- Cytochrome P450 Assays: Screen analogues for susceptibility to oxidation using liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
